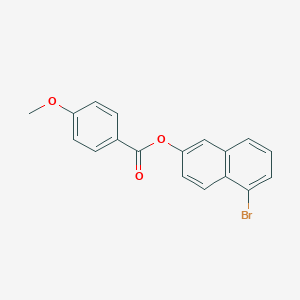
5-Bromo-2-naphthyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-naphthyl 4-methoxybenzoate is a chemical compound that is widely used in scientific research applications. It is a derivative of naphthalene and benzoic acid, and its molecular formula is C18H13BrO3. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicine, chemistry, and biology.
Mechanism of Action
The mechanism of action of 5-Bromo-2-naphthyl 4-methoxybenzoate is based on its ability to undergo a chemical reaction with free radicals and reactive oxygen species. When exposed to these species, the compound undergoes a chemical reaction that results in the production of a fluorescent product. This fluorescence can be detected using various techniques, such as fluorescence microscopy and flow cytometry.
Biochemical and Physiological Effects:
5-Bromo-2-naphthyl 4-methoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the level of acetylcholine in the brain, which can have beneficial effects on cognitive function. In addition, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals and reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Bromo-2-naphthyl 4-methoxybenzoate in lab experiments is its high sensitivity and selectivity for detecting free radicals and reactive oxygen species. This compound can detect these species at very low concentrations, making it a useful tool for studying oxidative stress in living cells. However, one limitation of using this compound is its potential toxicity to living cells. Careful dosing and exposure time must be considered to avoid any adverse effects on the cells being studied.
Future Directions
There are many future directions for the use of 5-Bromo-2-naphthyl 4-methoxybenzoate in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. This compound has been shown to have potential as an acetylcholinesterase inhibitor, which is a target for the treatment of Alzheimer's disease. Another potential application is in the development of new fluorescent probes for imaging living cells. The sensitivity and selectivity of this compound make it a promising candidate for this application. Finally, this compound could be used in the development of new antioxidant therapies for the treatment of various diseases, such as cancer and cardiovascular disease.
In conclusion, 5-Bromo-2-naphthyl 4-methoxybenzoate is a versatile compound with a wide range of scientific research applications. Its sensitivity and selectivity for detecting free radicals and reactive oxygen species make it a valuable tool for studying oxidative stress in living cells. Its potential applications in the development of new drugs and therapies make it an exciting area of research for the future.
Synthesis Methods
The synthesis of 5-Bromo-2-naphthyl 4-methoxybenzoate involves the reaction between 5-bromo-2-naphthol and 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of chemical reactions. The yield of this synthesis method is typically high, and the purity of the final product can be easily controlled.
Scientific Research Applications
5-Bromo-2-naphthyl 4-methoxybenzoate has a wide range of scientific research applications. It is commonly used as a fluorescent probe for detecting the presence of free radicals and reactive oxygen species in living cells. It is also used as a fluorescent tag for labeling proteins and other biological molecules. In addition, this compound has been shown to have potential applications in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.
properties
Molecular Formula |
C18H13BrO3 |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
(5-bromonaphthalen-2-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C18H13BrO3/c1-21-14-7-5-12(6-8-14)18(20)22-15-9-10-16-13(11-15)3-2-4-17(16)19/h2-11H,1H3 |
InChI Key |
KEUWAKNRSASLEE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)
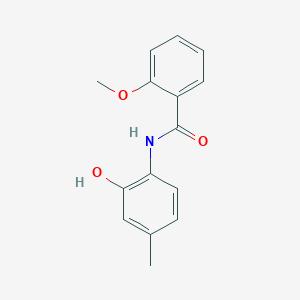

![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)
![5-[(2-Methoxybenzoyl)oxy]-1-naphthyl 2-methoxybenzoate](/img/structure/B290639.png)

![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)

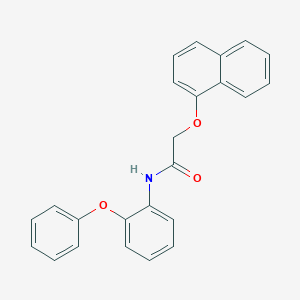
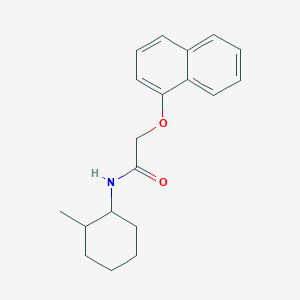

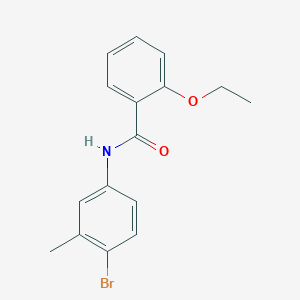
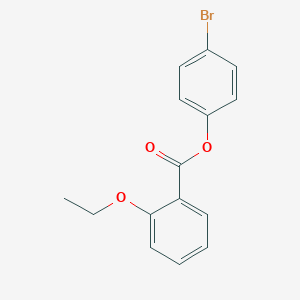
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)